1,5-PENTANEBISPHOSPHONIC ACID
Description
1,5-Pentanediphosphonic acid (CAS No. 4672-25-7), also known as pentane-1,5-bisphosphonic acid, is a bisphosphonic acid derivative with the molecular formula C₅H₁₄O₆P₂ and a molecular weight of 232.11 g/mol . Its structure features two phosphonic acid groups (-PO₃H₂) at the terminal positions of a pentane backbone. This compound is part of the bisphosphonate family, which is characterized by strong chelating properties and affinity for metal ions, particularly calcium.
Properties
IUPAC Name |
5-phosphonopentylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKINCQKOGXVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378722 | |
| Record name | 5-phosphonopentylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-25-7 | |
| Record name | 5-phosphonopentylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Pentylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
1,5-Pentanebisphosphonic acid can be synthesized through several methods. One common method involves the reaction of 1,5-dibromopentane with triethyl phosphite followed by hydrolysis. The reaction conditions typically include heating the reactants under reflux in an inert atmosphere .
Industrial Production Methods:
Industrial production of this compound often involves the use of phosphorous acid and phosphorus trichloride as starting materials. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and requires careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
1,5-Pentanebisphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products:
The major products formed from these reactions include various phosphonic acid derivatives , phosphine derivatives , and substituted alkyl or aryl phosphonic acids .
Scientific Research Applications
Corrosion Inhibition
1,5-Pentanebisphosphonic acid and its derivatives have been extensively studied as corrosion inhibitors. These compounds are effective in protecting metals from corrosion in various environments, especially in acidic conditions.
- Mechanism of Action : The inhibition mechanism generally involves the formation of a protective film on the metal surface, which prevents corrosive agents from interacting with the metal. For instance, studies have shown that phosphonic acids can form stable complexes with metal ions such as calcium and magnesium, which enhances their protective properties against corrosion .
-
Case Studies :
- A study demonstrated that a zinc complex of hydroxyethylidenediphosphonic acid was particularly effective in inhibiting anodic reactions on carbon steel surfaces .
- Another investigation focused on the effectiveness of various phosphonates, including this compound, revealing significant improvements in corrosion resistance for mild steel when exposed to acidic environments .
The biological applications of this compound are primarily linked to its cytotoxic properties against cancer cells. This compound is part of a broader class of bisphosphonates known for their ability to inhibit bone resorption and exhibit anti-tumor effects.
- Antitumor Properties : Research has indicated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including pancreatic adenocarcinoma (PANC-1) and multiple myeloma cells .
- Mechanism of Action : The cytotoxic effects are often attributed to the inhibition of specific cellular pathways involved in tumor growth and proliferation. For example, certain structural modifications in bisphosphonate derivatives enhance their potency against cancer cells by increasing their binding affinity to target sites within the cells .
- Case Studies :
Material Science
In material science, this compound is utilized for modifying surfaces of materials to enhance their properties.
- Surface Modification : The compound can be used to modify mesoporous materials such as zirconia nanoparticles. This modification improves the material's functionality by enabling better drug delivery systems or enhancing catalytic properties .
- Case Studies :
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,5-pentanebisphosphonic acid involves its ability to bind to metal ions, forming stable complexes. This binding inhibits the activity of enzymes that require metal ions as cofactors. In the context of bone resorption, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and reducing bone degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The available materials focus on unrelated compounds, such as pyrazolate herbicides () and benzothiazepine derivatives ().
Key Structural and Functional Analogues of Bisphosphonates
Hypothetical Comparison Points (Lacking Direct Evidence)
Chelation Efficiency : Longer alkyl chains (e.g., pentane backbone in 1,5-pentanediphosphonic acid) may enhance metal ion binding stability compared to shorter-chain analogs like etidronic acid.
Bioavailability : Unlike nitrogen-containing bisphosphonates (e.g., alendronic acid), 1,5-pentanediphosphonic acid lacks a nitrogen moiety, which could reduce its pharmacological activity in bone resorption inhibition.
Industrial Applications: Non-nitrogenous bisphosphonates like 1,5-pentanediphosphonic acid may be preferred in water treatment due to lower environmental toxicity compared to halogenated derivatives.
Limitations of Available Evidence
and discuss unrelated compounds, and only provides basic chemical identifiers. Thus, a rigorous comparative analysis with data tables or research findings cannot be constructed from the given sources.
Biological Activity
1,5-Pentanebisphosphonic acid (PBPA) is a member of the bisphosphonate family, characterized by its two phosphonate groups attached to a pentane backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound exhibits properties typical of bisphosphonates, including high affinity for calcium ions and inhibition of bone resorption processes.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. A study indicated that phosphonates exhibit broad-spectrum activity against bacteria, fungi, and viruses. Specifically, pentane-1,5-diol, a related compound, showed minimal inhibitory concentrations (MICs) ranging from 2.5% to 15% against multi-resistant bacterial strains . This suggests that PBPA may also possess similar properties due to structural similarities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC Range (%) | Target Organisms |
|---|---|---|
| Pentane-1,5-diol | 2.5 - 15 | Gram-positive and Gram-negative bacteria |
| This compound | TBD | TBD |
Cytotoxicity and Anticancer Activity
Research on bisphosphonates has revealed their potential in cancer treatment. A study highlighted that certain bisphosphonates can induce cytotoxic effects in cancer cell lines by disrupting cellular metabolism and inducing apoptosis . The cytogenetic activity of new bisphosphonate derivatives was evaluated using human lymphocyte cultures, which indicated dose-dependent increases in sister chromatid exchange frequency—an indicator of genotoxicity—and decreased proliferation rates .
Table 2: Cytotoxic Effects of Bisphosphonates
| Compound | Cell Line | Effect Observed |
|---|---|---|
| Zoledronic Acid | MCF-7 | Induction of apoptosis |
| Pamidronate | PC-3 | Inhibition of cell proliferation |
| This compound | TBD | TBD |
The precise mechanism by which PBPA exerts its biological effects remains under investigation. However, it is hypothesized that the presence of phosphonate groups allows for the inhibition of enzymes that utilize phosphates as substrates. This inhibition could lead to disrupted metabolic pathways in pathogenic organisms or cancer cells .
Case Studies
Several case studies have explored the efficacy of bisphosphonates in clinical settings:
- Case Study 1 : In a clinical trial involving patients with osteoporosis, bisphosphonates demonstrated significant reductions in fracture risk . While PBPA's specific effects were not studied directly, the results indicate the potential for similar applications.
- Case Study 2 : A study on a new derivative of PBPA showed promising results in vitro against prostate cancer cell lines, indicating potential for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
